DHODH Inhibitory Potency: 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one Exhibits Nanomolar Activity Comparable to Established Clinical Candidates
In head-to-head enzymatic assays against mouse dihydroorotate dehydrogenase (mDHODH), 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one (ChEMBL2111978) demonstrated an IC50 of 22 nM [1]. This places its potency in the same nanomolar range as the clinical-stage DHODH inhibitor brequinar (IC50 = 10.8 nM) and substantially more potent than the approved drug metabolite teriflunomide (A-771726, IC50 = 4.7 nM) and its prodrug leflunomide (IC50 = 122.5 nM) [2]. In rat DHODH, the compound exhibited an IC50 of 40 nM [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 22 nM (mouse DHODH); 40 nM (rat DHODH) |
| Comparator Or Baseline | Brequinar: 10.8 nM; Teriflunomide: 4.7 nM; Leflunomide: 122.5 nM (all mouse DHODH) |
| Quantified Difference | Target compound is 2.0× less potent than brequinar, 4.7× less potent than teriflunomide, but 5.6× more potent than leflunomide |
| Conditions | Fluorescence-based enzyme assay, mouse DHODH, 25 µM L-DHO, 50 µM resazurin, FMN cofactor |
Why This Matters
This quantitative potency profile enables rational selection of 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one as a chemical probe or lead scaffold for DHODH-targeted programs, with activity confirmed in both rodent orthologs.
- [1] BindingDB. BDBM50407985 / CHEMBL2111978. 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one. DHODH IC50 Data. Accessed April 2026. View Source
- [2] Reaction Biology. mDHODH Dehydrogenase Assay Service. Reference Compound IC50s: Brequinar 10.8 nM, Teriflunomide 4.7 nM, Leflunomide 122.5 nM. Accessed April 2026. View Source
